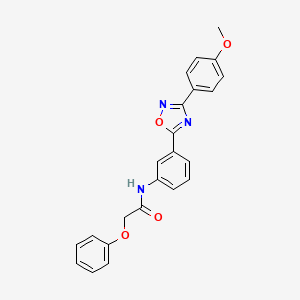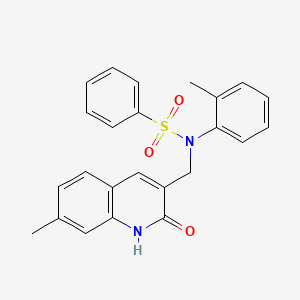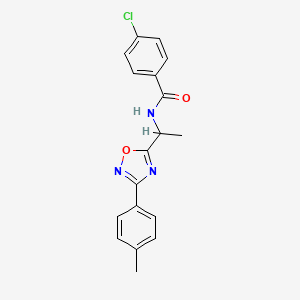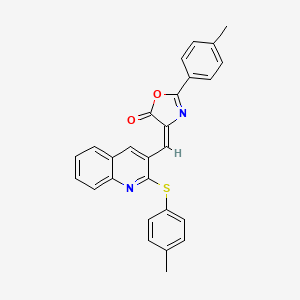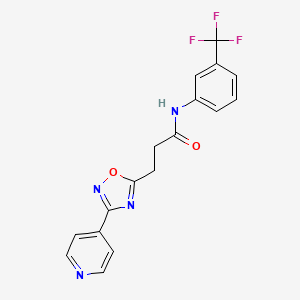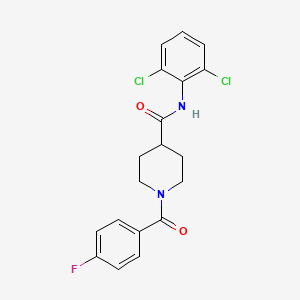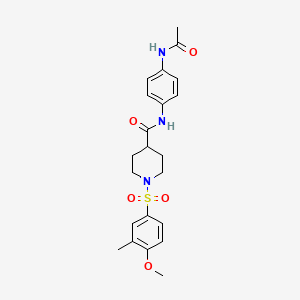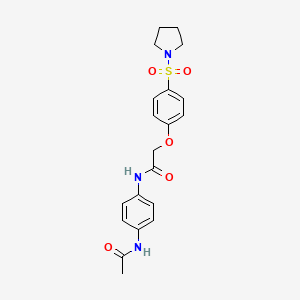
3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide, also known as BMS-986205, is a small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the human TGF-β receptor type 1 (TGFβR1) kinase, which is involved in the regulation of immune response, cell proliferation, and differentiation.
作用机制
3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide is a selective inhibitor of TGFβR1 kinase, which blocks the downstream signaling of TGF-β ligands. TGF-β ligands bind to TGFβR2, which then recruits and phosphorylates TGFβR1. Phosphorylated TGFβR1 then activates downstream signaling pathways, including the SMAD pathway, which leads to the transcription of genes involved in cell proliferation, differentiation, and immune response. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide blocks the phosphorylation of TGFβR1, thereby inhibiting downstream signaling and reducing the transcription of genes involved in disease pathogenesis.
Biochemical and Physiological Effects:
3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has been shown to have potent and selective inhibitory activity against TGFβR1 kinase. In preclinical models, 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has been shown to reduce tumor growth and metastasis, reduce fibrosis, and reduce inflammation and autoimmune response. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has also been shown to have good pharmacokinetic properties, including high oral bioavailability and long half-life.
实验室实验的优点和局限性
The advantages of using 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide in lab experiments include its potency and selectivity against TGFβR1 kinase, its good pharmacokinetic properties, and its efficacy in preclinical models of various diseases. The limitations of using 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide in lab experiments include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
For the research and development of 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide include the evaluation of its efficacy and safety in clinical trials for the treatment of various diseases. The identification of biomarkers that can predict the response to 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide will also be important for the development of personalized therapies. The combination of 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide with other therapies, such as chemotherapy and immunotherapy, may also enhance its efficacy. Further studies on the mechanism of action of 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide and its downstream signaling pathways may also lead to the discovery of novel targets for the treatment of various diseases.
合成方法
The synthesis of 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide involves several steps, including the preparation of key intermediates and the final coupling reaction. The starting material is 2-phenoxyaniline, which is reacted with 4-chloro-3-nitrobenzoic acid to form the key intermediate 3-(4-chloro-3-nitrobenzamido)-2-phenoxybenzoic acid. This intermediate is then reduced to the corresponding amine, which is further reacted with benzylsulfonyl chloride to form the sulfonamide intermediate. The final step involves the coupling of the sulfonamide intermediate with 4-methoxy-N-(2-phenoxyphenyl)benzamide to form 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide.
科学研究应用
3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has been extensively studied in preclinical models for the treatment of various diseases, including cancer, fibrosis, and autoimmune disorders. In cancer, TGFβR1 signaling plays a crucial role in tumor growth and metastasis. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has shown promising results in inhibiting tumor growth and metastasis in preclinical models of breast cancer, pancreatic cancer, and melanoma. In fibrosis, TGFβR1 signaling is involved in the activation of fibroblasts, which leads to the deposition of extracellular matrix and tissue scarring. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has shown efficacy in reducing fibrosis in preclinical models of liver fibrosis and pulmonary fibrosis. In autoimmune disorders, TGFβR1 signaling is involved in the regulation of immune response. 3-(benzylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has shown efficacy in reducing inflammation and autoimmune response in preclinical models of rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-benzyl-2-methoxy-5-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-10-9-16(19(22)21-11-5-6-12-21)13-18(17)26(23,24)20-14-15-7-3-2-4-8-15/h2-4,7-10,13,20H,5-6,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVDRHWCHIJQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCC2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

